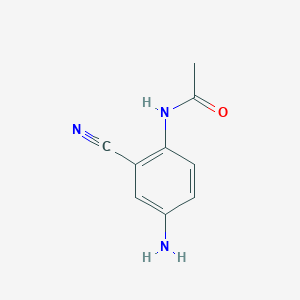

N-(4-amino-2-cyanophenyl)acetamide

説明

BenchChem offers high-quality N-(4-amino-2-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-amino-2-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFDWDHFCFPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378924 | |

| Record name | N-(4-amino-2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73894-39-0 | |

| Record name | N-(4-Amino-2-cyanophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73894-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: Physicochemical Profile & Characterization of N-(4-amino-2-cyanophenyl)acetamide

This technical guide provides an in-depth physicochemical and analytical profile of N-(4-amino-2-cyanophenyl)acetamide . It is designed for researchers synthesizing or characterizing this compound as a pharmaceutical intermediate (e.g., for kinase inhibitors) or a functionalized coupling agent.

Executive Summary

N-(4-amino-2-cyanophenyl)acetamide is a disubstituted aniline derivative characterized by a "push-pull" electronic system. The molecule features an electron-withdrawing cyano group (ortho to the acetamide) and an electron-donating amino group (para to the acetamide). This specific substitution pattern makes it a critical intermediate for synthesizing fused heterocycles (e.g., quinazolines, quinolines) used in tyrosine kinase inhibitors. Its physicochemical behavior is dominated by the strong dipole moment and potential for intramolecular hydrogen bonding between the acetamide proton and the ortho-cyano nitrogen.

Molecular Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | N-(4-amino-2-cyanophenyl)acetamide |

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| SMILES | CC(=O)Nc1ccc(N)cc1C#N |

| Key Functional Groups | Primary Amine ( |

| CAS Number | Not widely listed; treat as novel/proprietary intermediate |

Structural Insight

The molecule consists of a central benzene ring. The acetamide group at position 1 and the cyano group at position 2 create a steric and electronic environment that reduces the basicity of the amide nitrogen. The primary amine at position 4 is the most nucleophilic site, making it the primary handle for further derivatization (e.g., urea formation or cyclization).

Physicochemical Profile

Note: Values below are derived from QSAR models and structural analogs (e.g., 3-amino-4-acetamidobenzonitrile) due to the specific nature of this isomer.

| Property | Value (Predicted/Derived) | Context & Causality |

| Physical State | Solid (Crystalline powder) | High melting point driven by intermolecular H-bonding (Amide-Amide) and dipole interactions. |

| Melting Point | 195°C – 210°C | The ortho-cyano group increases lattice energy relative to unsubstituted acetanilide. |

| Solubility (Water) | Low (< 1 mg/mL) | The hydrophobic phenyl ring and planar packing limit aqueous solubility despite polar groups. |

| Solubility (Organic) | High in DMSO, DMF, MeOH | Polar aprotic solvents disrupt the intermolecular H-bond network effectively. |

| pKa (Aniline | ~3.5 – 4.0 | Significantly lower than aniline (4.6) due to the electron-withdrawing effect of the meta-cyano group. |

| pKa (Amide | > 15 | Non-acidic under physiological conditions; deprotonation requires strong bases (e.g., NaH). |

| LogP (Lipophilicity) | 0.65 ± 0.2 | Moderately lipophilic. Suitable for oral bioavailability (Lipinski compliant). |

Synthesis & Purification (Self-Validating Protocol)

Objective: Synthesize N-(4-amino-2-cyanophenyl)acetamide with >98% purity, ensuring regioselectivity and preservation of the nitrile group.

Retrosynthetic Logic (Expertise)

Direct acetylation of 2,5-diaminobenzonitrile is risky because the amine at position 4 (meta to CN) is more nucleophilic than the amine at position 1 (ortho to CN). Acetylation would likely occur at the wrong nitrogen (position 4). Correct Strategy: Start with 2-amino-5-nitrobenzonitrile . Acetylate the only available amine (position 1) first, then reduce the nitro group (position 4) to the amine.

Step-by-Step Protocol

Step 1: Acetylation

-

Reactant: Suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in Glacial Acetic Acid.

-

Reagent: Add Acetic Anhydride (1.2 eq) dropwise at 60°C.

-

Catalysis: Add a catalytic amount of

(1 drop) if reaction is sluggish. -

Workup: Pour into ice water. Filter the precipitate (N-(2-cyano-4-nitrophenyl)acetamide ).

-

Validation: Check IR for disappearance of amine double-spike (~3300/3400

) and appearance of amide carbonyl (~1690

Step 2: Chemoselective Reduction (Nitrile Preservation)

Critical: Avoid standard Pd/C hydrogenation if high pressure is used, as it may reduce the nitrile to a primary amine (

-

Method: Iron-mediated reduction (Bechamp) or

reduction. -

Procedure: Suspend the nitro-acetamide intermediate in Ethanol/Water (3:1). Add Iron powder (5.0 eq) and

(catalytic). Reflux for 2 hours. -

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway designed to ensure correct regiochemistry of the acetamide and preservation of the nitrile functionality.

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6

-

2.10 ppm (s, 3H): Acetyl methyl group (

-

5.30 ppm (bs, 2H): Primary amine protons (

-

6.80 – 7.50 ppm (m, 3H): Aromatic protons.

-

Look for a doublet (ortho coupling) and a singlet (isolated proton between CN and NH2 if applicable, though substitution pattern dictates splitting).

-

-

10.10 ppm (s, 1H): Amide proton (

Infrared Spectroscopy (FT-IR)

-

~3350, 3450

: Primary amine N-H stretch (doublet). -

~2220

: Nitrile ( -

~1680

: Amide I band (C=O stretch).

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion:

m/z. -

Fragment: Loss of acetyl group (

) may be observed at high collision energies.

Analytical Decision Tree

Figure 2: Analytical workflow to confirm the presence of the nitrile group and the correct regioisomer.

Stability & Handling

-

Hydrolysis Risk: The acetamide group is stable at neutral pH but susceptible to hydrolysis in strong acid or base at elevated temperatures, yielding the diamine (2,5-diaminobenzonitrile).

-

Oxidation: As an aniline derivative, the primary amine is prone to oxidation (browning) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

Safety: Treat as a potential skin sensitizer and toxic by inhalation (aniline analog). Use standard PPE (nitrile gloves, fume hood).

References

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acetylation and reduction of nitro compounds).

-

Silverstein, R.M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Interpretation of IR and NMR spectra for substituted benzenes).

-

Smith, M.B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience, 2013. (Mechanistic insight into nucleophilic aromatic substitution and reduction selectivity).

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-amino-5-nitrobenzonitrile (Precursor). (Source for precursor properties).

An In-depth Technical Guide to the Organic Solvent Solubility of N-(4-amino-2-cyanophenyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(4-amino-2-cyanophenyl)acetamide. While specific quantitative data for this compound is not extensively published, this paper outlines the fundamental principles and practical methodologies required for researchers to characterize its solubility profile. We delve into the molecular structure's impact on solubility, provide a detailed protocol for equilibrium solubility determination via the shake-flask method, and introduce theoretical models like Hansen Solubility Parameters (HSP) for predictive analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and similar molecules.

Introduction: Understanding the Molecule

N-(4-amino-2-cyanophenyl)acetamide is a substituted acetanilide derivative. Its structure incorporates several functional groups that dictate its physicochemical behavior, including its interactions with various organic solvents. A thorough understanding of this structure is the first step in predicting its solubility.

-

Aromatic Ring: The central phenyl ring is a nonpolar, hydrophobic core.

-

Acetamide Group (-NHC(O)CH₃): This is a polar group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This feature generally confers solubility in polar solvents.[1]

-

Amino Group (-NH₂): The primary amine is a strong hydrogen bond donor and a weak acceptor, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and acts as a hydrogen bond acceptor, further contributing to the molecule's polar characteristics.

The combination of a hydrophobic core with multiple polar, hydrogen-bonding functional groups suggests a complex solubility profile. The molecule is amphiphilic, and its solubility will be highly dependent on the specific balance of nonpolar, polar, and hydrogen-bonding characteristics of the solvent.

Caption: Molecular structure of N-(4-amino-2-cyanophenyl)acetamide.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar intermolecular forces. For a more quantitative approach, the Hansen Solubility Parameters (HSP) provide a robust framework.[2][3]

HSP theory decomposes the total cohesive energy of a substance into three components[2][4]:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space" (δd, δp, δh). The principle states that the smaller the distance between the solute and solvent in Hansen space, the higher the likelihood of dissolution.[2] For N-(4-amino-2-cyanophenyl)acetamide, we can anticipate relatively high δp and δh values due to its polar and hydrogen-bonding functional groups. Therefore, solvents with similarly high δp and δh values (e.g., polar protic and polar aprotic solvents) are expected to be effective.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7] It is a reliable method for generating accurate data for sparingly soluble compounds.[6] The following protocol outlines the critical steps and best practices.

Materials and Equipment

-

N-(4-amino-2-cyanophenyl)acetamide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, low-binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid N-(4-amino-2-cyanophenyl)acetamide to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[5]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate for a sufficient period. A common duration is 24-72 hours.[5][7] It is crucial to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration has reached a plateau.[6]

-

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

-

Method A (Recommended): Centrifugation. Centrifuge the vials at high speed to pellet the excess solid.

-

Method B: Filtration. Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Causality Note: Using filtration can sometimes lead to underestimation of solubility if the compound adsorbs to the filter material.[8] It is advisable to pre-rinse the filter with a small amount of the saturated solution to saturate potential binding sites.[6]

-

-

Sample Preparation for Analysis:

-

Carefully pipette a precise volume of the clear supernatant into a volumetric flask.

-

Dilute the sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Data Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table. This allows for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for N-(4-amino-2-cyanophenyl)acetamide at 25°C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] | |

| Polar Aprotic | Acetone | 20.7 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | |

| Moderately Polar | Ethyl Acetate | 6.0 | [Experimental Value] |

| Dichloromethane | 9.1 | [Experimental Value] | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] |

| Hexane | 1.9 | [Experimental Value] |

Interpretation: Based on the molecule's structure, it is hypothesized that solubility will be highest in polar aprotic solvents like DMSO and acetone, and polar protic solvents like methanol and ethanol. These solvents can effectively engage with the polar cyano and acetamide groups and participate in hydrogen bonding with the amino and amide functionalities. Solubility is expected to be significantly lower in nonpolar solvents like toluene and hexane, which cannot effectively solvate the polar functional groups.

Conclusion

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link].

-

SlideShare. Solubility experimental methods. Available at: [Link].

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link].

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link].

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link].

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link].

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 37256, N-(4-cyanophenyl)acetamide. Available at: [Link].

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link].

-

Hansen, C. M. Hansen Solubility Parameters. Available at: [Link].

- Google Patents. HU225196B1 - Process for producing amino-cyano-acetamide.

-

ResearchGate. (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Available at: [Link].

-

Poater, A., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13605069, N-(4-acetyl-2-cyanophenyl)acetamide. Available at: [Link].

-

West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Available at: [Link].

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Chemistry LibreTexts. 26.2: Structures of Amino Acids. Available at: [Link].

Sources

- 1. CAS 35704-19-9: N-(4-Cyanophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. raytor.com [raytor.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. solubility experimental methods.pptx [slideshare.net]

"N-(4-amino-2-cyanophenyl)acetamide" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-(4-amino-2-cyanophenyl)acetamide

Introduction

N-(4-amino-2-cyanophenyl)acetamide is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of an electron-donating amino group, an electron-withdrawing cyano group, and a hydrogen-bonding acetamide moiety on a central phenyl scaffold presents a compelling case for its use as a building block in the design of targeted therapeutics and functional organic materials. The spatial arrangement of these functional groups—its conformation—is intrinsically linked to its molecular recognition properties, dictating how it interacts with biological targets or assembles in the solid state.

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-(4-amino-2-cyanophenyl)acetamide. In the absence of direct experimental data from single-crystal X-ray diffraction for this specific molecule, this document leverages established principles of stereoelectronic effects and high-quality data from closely related chemical analogs. Furthermore, we present a detailed, field-proven computational workflow for researchers to conduct an in-silico conformational analysis, enabling a deeper, predictive understanding of this molecule's behavior.

Molecular Structure and Electronic Profile

The foundational step in understanding the conformation of a molecule is a thorough analysis of its constituent parts and their electronic interplay.

Chemical Identity

A clear identification of the molecule is paramount for any technical discussion.

| Identifier | Value | Source |

| IUPAC Name | N-(4-amino-2-cyanophenyl)acetamide | - |

| CAS Number | 73894-39-0 | [1] |

| Molecular Formula | C₉H₉N₃O | [1][2] |

| Molecular Weight | 175.19 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)N)C#N | [2] |

| InChI Key | IOWFDWDHFCFPPD-UHFFFAOYSA-N | [2] |

Key Functional Groups and Atom Numbering

The molecule's behavior is dictated by the synergy between its three key functional groups attached to the central phenyl ring. The standard atom numbering scheme used throughout this guide is presented below.

Caption: Atom numbering scheme for N-(4-amino-2-cyanophenyl)acetamide.

-

Acetamide Group (-NHCOCH₃): Attached at C1, this group is crucial. The amide linkage (N1-C7) possesses significant double-bond character due to resonance, which restricts rotation and enforces planarity on the C1-N1-C7-O1-C8 atoms. The nitrogen (N1) lone pair can delocalize into both the phenyl ring and the carbonyl group, influencing the rotational barrier around the C1-N1 bond.

-

Cyano Group (-C≡N): Attached at C2, this is a strongly electron-withdrawing group via both induction and resonance (a π-acceptor). Its linear geometry minimizes steric hindrance with adjacent groups.

-

Amino Group (-NH₂): Attached at C4, this is a potent electron-donating group through resonance (a π-donor). Its lone pair delocalizes into the aromatic system.

Intramolecular Electronic Effects

The substituent effects create a "push-pull" system across the aromatic ring. The amino group at C4 "pushes" electron density into the ring, which is "pulled" by the cyano group at C2 and, to a lesser extent, by the acetamide group at C1. This electronic polarization is expected to cause deviations in the phenyl ring's bond lengths from a perfect hexagon and significantly impacts the molecule's reactivity, polarity, and intermolecular interaction potential.

Conformational Analysis: A Predictive Approach

The overall shape of the molecule is primarily defined by the rotation around two key single bonds, which are associated with specific dihedral angles.

Sources

Technical Guide: Stability & Storage of N-(4-amino-2-cyanophenyl)acetamide

This technical guide provides an in-depth analysis of the stability, storage, and handling protocols for N-(4-amino-2-cyanophenyl)acetamide (CAS 73894-39-0). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals involved in the synthesis of kinase inhibitors (e.g., EGFR or JAK inhibitors) where this compound serves as a critical intermediate.

Executive Summary & Compound Identity

N-(4-amino-2-cyanophenyl)acetamide is a bifunctionalized aniline derivative characterized by an acetamide group at the C1 position, an electron-withdrawing cyano (nitrile) group at the ortho (C2) position, and a primary amine at the para (C4) position.

Its structural integrity is compromised primarily by oxidative degradation of the primary amine and hydrolytic cleavage of the amide/nitrile functionalities. Proper storage requires strict exclusion of light, moisture, and oxygen.

| Property | Data |

| CAS Number | 73894-39-0 |

| IUPAC Name | N-(4-amino-2-cyanophenyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white / pale beige solid |

| Solubility | DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |

| Primary Hazard | Irritant; Potential Nitrile Toxicity (metabolic release of CN⁻) |

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is essential for establishing valid storage protocols. This molecule exhibits three distinct instability vectors:

Oxidative Instability (The "Browning" Effect)

The primary amine (-NH

-

Mechanism: Formation of radical cations followed by polymerization into azo, azoxy, or quinone-imine species.

-

Visual Indicator: Samples turning from white/beige to brown or black indicate significant oxidative degradation.

-

Catalysts: Light (UV/Vis) and trace metal ions.

Hydrolytic Susceptibility

The molecule contains two hydrolyzable groups:

-

Acetamide (Amide): Hydrolysis yields 2-cyano-1,4-phenylenediamine (the free diamine). This is often accelerated by acidic impurities.

-

Nitrile (Cyano): Under extreme pH or prolonged moisture exposure, the nitrile hydrolyzes first to a primary amide (-CONH

) and subsequently to a carboxylic acid (-COOH).

Thermal & Cyclization Risk

The ortho relationship between the acetamide and the nitrile group creates a potential for intramolecular cyclization, particularly under thermal stress or basic conditions. This can lead to the formation of quinazoline derivatives (e.g., 2-methyl-4-aminoquinazoline species), a common impurity in kinase inhibitor synthesis.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for N-(4-amino-2-cyanophenyl)acetamide.

Caption: Figure 1.[1] Primary degradation pathways: Oxidation (Red), Hydrolysis (Yellow), and Thermal Cyclization (Green).

Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following "Gold Standard" storage protocol is required.

Environmental Control

-

Temperature: Long-term storage at -20°C is preferred. Short-term (weeks) storage at 2–8°C (refrigerated) is acceptable. Room temperature storage is not recommended due to accelerated oxidation rates.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). Argon is preferred due to its higher density, which effectively blankets the powder.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolytic degradation.

Handling Workflow (The "Equilibration Rule")

A common failure mode is opening cold vials in humid ambient air, causing condensation. Water absorption immediately initiates hydrolysis.

Protocol:

-

Remove vial from freezer (-20°C).

-

Place in a desiccator and allow to warm to room temperature (approx. 30–60 mins).

-

Do not open until condensation on the outer glass has evaporated.

-

Weigh out required mass quickly.[2]

-

Purge the headspace with Nitrogen/Argon before resealing.

-

Return to storage immediately.

Visualization: Storage Decision Logic

Caption: Figure 2. Decision tree for storage conditions based on usage frequency.

Analytical Monitoring

Routine validation of compound purity is necessary before use in critical synthesis steps.

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitrile).

-

Expected Impurities:

-

Early Eluting:[2] 2-cyano-1,4-phenylenediamine (Hydrolysis product).

-

Late Eluting: Azo-dimers (Oxidation products).

-

Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Solvent System: Ethyl Acetate : Hexane (typically 1:1 or 2:1 depending on polarity).

-

Visualization: UV lamp (254 nm). Oxidation impurities often appear as yellow/brown spots at the baseline or solvent front depending on polymerization state.

Safety & Toxicology

-

Nitrile Hazard: While the cyano group is bonded to an aromatic ring (aryl nitrile), metabolic processing can potentially release cyanide ions, though less readily than aliphatic nitriles. Treat as toxic if swallowed .

-

Aniline Hazard: Anilines are known sensitizers and can cause methemoglobinemia.

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich (Merck). Product Specification: N-(4-amino-2-cyanophenyl)acetamide (CAS 73894-39-0). Available at: (Search Term: ENAH0385601E).

-

Key Organics. Safety Data Sheet (SDS): N-(4-Amino-2-cyanophenyl)acetamide.[2] Available at: .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Acetamide, N-(4-aminophenyl)- (Analogous stability data). Available at: .

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis."[1] Journal of Medicinal Chemistry, 53(24), 8468–8484. (Reference for structural context in kinase inhibitor synthesis).

-

ChemicalBook. N-(4-amino-2-cyanophenyl)acetamide Properties and Suppliers. Available at: .

Sources

A Senior Application Scientist's Technical Guide to Sourcing N-(4-amino-2-cyanophenyl)acetamide for Pharmaceutical Research and Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for N-(4-amino-2-cyanophenyl)acetamide (CAS No. 73894-39-0). Beyond a simple vendor list, this document offers a framework for qualifying suppliers, verifying material quality, and ensuring the integrity of starting materials in a research and development setting. It includes a detailed comparison of current commercial suppliers, protocols for analytical verification, and expert insights into interpreting quality control documentation. The guide emphasizes a self-validating system for material procurement and handling, which is critical for reproducible and reliable scientific outcomes.

Introduction: The Strategic Importance of a Niche Building Block

N-(4-amino-2-cyanophenyl)acetamide is a substituted aromatic amine and a valuable, yet niche, building block for medicinal chemistry and drug discovery. Its trifunctional nature—possessing a primary aromatic amine, a nitrile group, and an acetamide moiety—offers multiple reactive handles for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. The primary amine can be readily derivatized or used in coupling reactions, the nitrile group can be hydrolyzed, reduced, or converted into various heterocycles, and the acetamide provides a stable, hydrogen-bond-donating group that can influence solubility and target engagement.

Given its role as a starting material, the purity and consistency of N-(4-amino-2-cyanophenyl)acetamide are paramount. Impurities from the synthesis, such as regioisomers or starting materials, can lead to unforeseen side reactions, complicate purification of subsequent products, and ultimately compromise the integrity of biological data. Therefore, selecting a reliable commercial supplier is not merely a logistical step but a critical decision that impacts project timelines and outcomes. This guide is structured to empower the researcher to navigate the procurement process with scientific rigor.

Chemical Identification and Physicochemical Properties

Establishing the precise identity of the target molecule is the foundational step in procurement. Any ambiguity can lead to the purchase of an incorrect isomer, wasting significant time and resources.

-

Chemical Name: N-(4-amino-2-cyanophenyl)acetamide

-

Molecular Formula: C₉H₉N₃O[1]

-

MDL Number: MFCD00115481[1]

Commercial Suppliers and Procurement Landscape

N-(4-amino-2-cyanophenyl)acetamide is typically available from suppliers specializing in building blocks for research and discovery. Availability is generally in milligram-to-gram scale, suitable for initial library synthesis and hit-to-lead campaigns. Large-scale sourcing may require custom synthesis inquiries. The following table summarizes known commercial sources.

| Supplier | Product Code/Reference | Stated Purity | Availability Notes |

| Aaron Chemistry | AR005BAF | 95% | Listed in 100mg, 250mg, and 1g pack sizes.[1] |

| Key Organics | TS-02422 | Not specified | Available in various small quantities (1mg to 100mg).[4] |

| Fluorochem | 10-F662970 | ≥95% | Listed via distributors like CymitQuimica.[5] |

| Sigma-Aldrich | ENAH0385601E | Not specified | Available through the Enamine Building Blocks collection.[3][6] |

| Arctom | BD-A808957 | Not specified | Listed as available in flexible and reagent sizes.[7] |

| BLD Pharm | BD142636 | Not specified | Listed in their catalog of related products.[8] |

| ND Pharma & Biotech | 90020473 | Not specified | Included in their catalog of pharmaceutical intermediates.[9] |

| 001CHEMICAL | N/A | Not specified | Lists the compound with its CAS number and formula.[2] |

Insight for Researchers: The distinction between a primary manufacturer and a distributor is crucial. Suppliers like Key Organics and Enamine (via Sigma-Aldrich) specialize in diverse libraries of building blocks. While they offer vast selections, batch-specific analytical data may not always be as comprehensive as that from a supplier who synthesizes the material in-house. A stated purity of "95%" or "≥95%" is common for such building blocks and is often a minimum specification. The actual batch purity is frequently higher, a detail that can only be confirmed by reviewing the Certificate of Analysis.

Quality Assessment and Verification for Researchers

Procuring a chemical is not complete upon its arrival in the laboratory. For the scientist, this is the beginning of the critical qualification phase. A "trust but verify" approach is essential for ensuring experimental reproducibility.

The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important quality document accompanying a chemical. It provides batch-specific data, not just general specifications. When evaluating a supplier, always request a CoA for the specific lot you will be purchasing.

Key Sections to Scrutinize on a CoA:

-

Header Information: Confirms the product name, CAS number, lot/batch number, and manufacturing or retest date, ensuring traceability.[10]

-

Physical Properties: Includes appearance (e.g., "White to off-white solid"), which serves as a first-pass visual check.

-

Analytical Tests and Specifications: This is the core of the CoA. It lists the tests performed, the acceptance criteria (specifications), and the actual results for that batch.

-

Purity Determination: The method used for the primary purity assay is critical. For a compound like this, it should ideally be High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). The result should be a precise number (e.g., "98.7%"), not just "Conforms."

-

Identity Confirmation: Look for confirmation by ¹H NMR or Mass Spectrometry (MS). The statement should be "Conforms to structure" or similar.

-

Residual Solvents/Water Content: May be included for higher-grade materials, often determined by Karl Fischer titration (for water) or Gas Chromatography (GC).

Causality Insight: Why is the "Retest Date" important? It is not a strict expiration date. Rather, it is the date at which the manufacturer recommends the material be re-analyzed to ensure it still meets specifications.[10] For a stable solid like an acetamide, it is unlikely to degrade under proper storage, but this date provides a crucial quality checkpoint in a regulated environment.

Recommended Analytical Verification Protocols

Even with a CoA, independent verification is a best practice, especially when beginning work with a new supplier or a new batch of a critical reagent.

Protocol 1: Identity & Purity Confirmation via HPLC-UV/MS

-

Objective: To confirm the molecular weight and assess the purity profile of the material.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of N-(4-amino-2-cyanophenyl)acetamide in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute further to ~50 µg/mL for analysis.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard choice.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

-

Detection:

-

UV/DAD: Monitor at multiple wavelengths. The aromatic structure should have strong absorbance in the 254 nm range. A Diode Array Detector (DAD) is superior as it provides a UV spectrum for the main peak, which can aid in identification.

-

Mass Spectrometry (MS): Use an electrospray ionization (ESI) source in positive ion mode. Look for the protonated molecular ion [M+H]⁺ at m/z 176.1.

-

-

-

Interpretation: The HPLC chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. The MS data provides definitive confirmation of the molecular weight.

Causality Insight: Why use formic acid in the mobile phase? Primary amines can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual silanol groups. The acidic modifier protonates the silanols, reducing this interaction. It also aids in the ionization of the analyte for MS detection.

Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and identify potential isomeric impurities.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the material in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly showing exchangeable protons (e.g., -NH and -NH₂).

-

Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher instrument.

-

-

Expected Chemical Shifts (Predicted):

-

Aromatic Protons: Signals in the ~6.5-7.5 ppm range. The substitution pattern should give rise to a distinct set of doublets and/or doublet of doublets.

-

Amine (-NH₂) Protons: A broad singlet, typically in the ~5.0-6.0 ppm range in DMSO-d₆.

-

Acetamide (-NH) Proton: A sharp singlet, typically downfield (>8.0 ppm) in DMSO-d₆.

-

Methyl (-CH₃) Protons: A sharp singlet around ~2.0 ppm.

-

-

Interpretation: The observed chemical shifts, splitting patterns, and integration values should be consistent with the known structure of N-(4-amino-2-cyanophenyl)acetamide. Pay close attention to the aromatic region to rule out incorrect isomers.

Causality Insight: Why is NMR essential? While HPLC-MS confirms purity and molecular weight, it cannot easily distinguish between isomers. ¹H NMR provides detailed information about the connectivity of atoms and the specific substitution pattern on the aromatic ring, making it the gold standard for structural confirmation.[10]

Application Context in Drug Discovery

Safe Handling, Storage, and Disposal

No specific Safety Data Sheet (SDS) for CAS 73894-39-0 is widely available. Therefore, prudent safety precautions must be based on data from structurally similar compounds. Related cyano- and amino-acetamides are classified as potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

Sourcing N-(4-amino-2-cyanophenyl)acetamide (CAS 73894-39-0) requires more than a simple catalog search. For the drug discovery professional, it demands a systematic approach to supplier evaluation and rigorous in-house quality verification. By leveraging the information in supplier-provided Certificates of Analysis and performing confirmatory analytical tests such as HPLC-MS and ¹H NMR, researchers can establish a high degree of confidence in their starting material. This diligence forms the bedrock of reproducible science, ensuring that subsequent synthetic and biological studies are built upon a foundation of verified chemical integrity.

References

-

001CHEMICAL. Acetamide,N-(4-amino-2-cyanophenyl)- product page. [Link]

-

SDFine. Example Certificate of Analysis. [Link]

-

Arctom. N-(4-Amino-2-cyanophenyl)acetamide product page. [Link]

-

ND Pharma & Biotech. Industrial Division Catalog. [Link]

-

Sdfine. Example Certificate of Analysis (Lactose). [Link]

-

LabAlley. How to Read a Chemical Certificate of Analysis (COA). [Link]

- Gowda, B. T., et al. (2014). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

- Gowda, S., & Gowda, B. T. (2014). ¹H and ¹³C NMR Spectral Studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides and Substituted Acetamides.

-

Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

PubChem. N-(4-cyanophenyl)acetamide Hazard Summary. [Link]

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

Sources

- 1. 73894-39-0 | MFCD00115481 | N-(4-Amino-2-Cyanophenyl)Acetamide [aaronchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. N-(2-Amino-4-methoxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Quinonas y derivados | CymitQuimica [cymitquimica.com]

- 6. N-(2-amino-4-methoxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 71993-21-0|2-Chloro-N-(2-cyanophenyl)acetamide|BLD Pharm [bldpharm.com]

- 9. ndpharmabiotech.net [ndpharmabiotech.net]

- 10. alliancechemical.com [alliancechemical.com]

Application Notes and Protocols: N-(4-amino-2-cyanophenyl)acetamide in the Synthesis of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-(4-amino-2-cyanophenyl)acetamide in Azo Dye Synthesis

Azo dyes represent the most diverse and widely used class of synthetic colorants, accounting for a significant portion of the commercial dye market.[1] Their synthesis is elegantly simple in principle, relying on two core chemical transformations: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich nucleophile.[1] The structural diversity of both the diazo component and the coupling partner allows for the fine-tuning of the resulting dye's color, fastness, and other physicochemical properties.

This guide focuses on the use of N-(4-amino-2-cyanophenyl)acetamide as a diazo component. This particular aromatic amine is of special interest due to the presence of two key functional groups: an ortho-cyano group and a para-acetamido group relative to the primary amine. These substituents are not mere passengers in the synthesis; they play a crucial role in modulating the electronic properties of the diazonium ion intermediate and, consequently, the characteristics of the final azo dye.

The electron-withdrawing nature of the ortho-cyano group is expected to influence the reactivity of the diazonium salt. In azo dye chemistry, electron-withdrawing groups can impact the stability and electrophilicity of the diazonium ion.[1] The para-acetamido group, on the other hand, can influence the final color of the dye and its affinity for various substrates. Azo dyes incorporating acetamido groups have been noted for their good fastness properties on hydrophobic materials.[2] The interplay of these groups makes N-(4-amino-2-cyanophenyl)acetamide a valuable building block for creating specialized azo dyes, potentially for applications such as disperse dyes for synthetic fibers.[3]

These application notes provide a comprehensive overview of the synthesis of azo dyes using N-(4-amino-2-cyanophenyl)acetamide, from the underlying chemical principles to detailed, practical laboratory protocols.

Reaction Principle: A Two-Step Pathway to Color

The synthesis of an azo dye from N-(4-amino-2-cyanophenyl)acetamide follows a well-established two-step reaction pathway:

-

Diazotization: The primary aromatic amine group of N-(4-amino-2-cyanophenyl)acetamide is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).[] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component.[5] This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[5] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich ring of the coupling partner, typically at the para position to an activating group, to form the characteristic azo linkage (-N=N-).[6]

The overall workflow can be visualized as follows:

Caption: Overall workflow for azo dye synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on established chemical principles for azo dye synthesis. Researchers should conduct a thorough risk assessment and adhere to all institutional safety guidelines.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE) , including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

-

Perform all manipulations in a well-ventilated fume hood. [8][10]

-

Diazonium salts are potentially explosive when isolated in a dry state. These protocols are designed to use the diazonium salt in situ as a solution, which is a much safer practice. Do not attempt to isolate the diazonium salt.

-

Handle strong acids and bases with extreme caution.

Protocol 1: Diazotization of N-(4-amino-2-cyanophenyl)acetamide

This protocol details the formation of the diazonium salt intermediate.

Caption: Diazotization of N-(4-amino-2-cyanophenyl)acetamide.

Materials and Equipment:

-

N-(4-amino-2-cyanophenyl)acetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

Procedure:

-

In a beaker, dissolve a molar equivalent of N-(4-amino-2-cyanophenyl)acetamide in a dilute solution of hydrochloric acid (e.g., 2.5 molar equivalents of HCl in distilled water).

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 molar equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. Maintain vigorous stirring throughout the addition.

-

It is crucial to keep the temperature of the reaction mixture below 5 °C to prevent the decomposition of the newly formed diazonium salt.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.

-

The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to form a vibrant azo dye.

Caption: Azo coupling with 2-Naphthol.

Materials and Equipment:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and vacuum flask for filtration

Procedure:

-

In a separate beaker, dissolve a molar equivalent of the coupling agent, 2-naphthol, in a cold aqueous solution of sodium hydroxide (e.g., 10% w/v). The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, making it a more potent nucleophile.

-

Cool this solution to 0-5 °C in an ice bath.

-

With continuous and vigorous stirring, slowly add the cold diazonium salt solution prepared in Protocol 1 to the alkaline 2-naphthol solution.

-

A brightly colored precipitate of the azo dye should form immediately upon addition.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.[11]

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified azo dye in a desiccator or a low-temperature oven.

Data and Characterization

The synthesized azo dye should be characterized to confirm its structure and purity.

Table 1: Key Reaction and Characterization Parameters

| Parameter | Description | Expected Outcome/Value |

| Diazotization Temperature | The temperature at which the reaction between the amine and nitrous acid is carried out. | 0-5 °C |

| Coupling pH | The pH of the reaction medium during the azo coupling step. | Alkaline (pH 9-10) for coupling with phenols. |

| Yield | The percentage of the theoretical maximum amount of product that is actually produced. | Varies, but typically moderate to high for this type of reaction. |

| Melting Point | The temperature at which the solid dye transitions to a liquid. | A sharp melting point is indicative of a pure compound. |

| UV-Vis Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions. | The λmax value will determine the color of the dye.[12] |

| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Expect characteristic peaks for N=N, C≡N, C=O (amide), and N-H bonds. |

| NMR Spectroscopy | Provides detailed information about the structure and connectivity of atoms. | ¹H and ¹³C NMR spectra will confirm the final structure of the azo dye. |

Conclusion

N-(4-amino-2-cyanophenyl)acetamide serves as a versatile and strategic starting material for the synthesis of monoazo dyes. The presence of the ortho-cyano and para-acetamido groups offers chemists levers to fine-tune the properties of the resulting colorants. The straightforward diazotization and azo coupling reactions, when performed with careful control of temperature and pH, provide a reliable pathway to novel dye structures. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for exploring the rich and colorful world of azo dye chemistry.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]

-

Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4` -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]

-

Al-Ayed, A. S., & Al-Hassoun, S. M. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]

-

El-Sayed, W. A., & El-Gholmy, M. A. (2014). Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. NIH. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN109054429B - Azo dye compound containing acetamide group and preparation method and application thereof.

-

ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis ofazo disperse dyes with 2-amino-5-phenyl-l,3,4-thiadiazole moiety for dyeing polyester fibre. Retrieved from [Link]

- Google Patents. (n.d.). EP1085055A1 - Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials.

-

ResearchGate. (2020). (PDF) Azo dyes. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Retrieved from [Link]

-

YouTube. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Synthesis of Some Azo Disperse-Reactive Dyes From 2- Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Diazonium and Diazo Groups. Retrieved from [Link]

-

MDPI. (n.d.). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). D- π-A azo dyes bearing thiazole-diphenylamine units: Synthesis, photophysical and molecular structure properties, and use for dyeing of polyester fabrics. Retrieved from [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109054429B - Azo dye compound containing acetamide group and preparation method and application thereof - Google Patents [patents.google.com]

- 3. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

The Versatile Building Block: N-(4-amino-2-cyanophenyl)acetamide in the Synthesis of Pharmaceutical Intermediates

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. "N-(4-amino-2-cyanophenyl)acetamide" is one such versatile, yet underexplored, scaffold. Its unique arrangement of a primary amine, a nitrile, and an acetamide group on a phenyl ring offers a rich platform for a diverse array of chemical transformations. The ortho-positioning of the amino and cyano functionalities is particularly significant, predisposing the molecule to intramolecular cyclization reactions to form valuable heterocyclic systems, such as quinazolines and benzimidazoles, which are prevalent cores in numerous approved pharmaceuticals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of "N-(4-amino-2-cyanophenyl)acetamide" as a key intermediate in pharmaceutical synthesis.

Physicochemical Properties and Characterization

While a specific CAS number for "N-(4-amino-2-cyanophenyl)acetamide" is not prominently cataloged, its properties can be reliably inferred from its constituent functional groups and closely related analogs. A key precursor, N-(4-Cyano-2-Nitrophenyl)Acetamide, is registered under CAS number 29289-18-7.[1]

| Property | Predicted/Inferred Value | Justification/Reference |

| Molecular Formula | C₉H₉N₃O | Based on chemical structure |

| Molecular Weight | 175.19 g/mol | Based on chemical structure |

| Appearance | Off-white to light brown solid | Analogy with related aminoacetanilides |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol, methanol), sparingly soluble in water. | Inferred from the presence of polar functional groups capable of hydrogen bonding. |

| Melting Point | > 150 °C (decomposes) | Estimated based on related aromatic amines and acetamides. |

Analytical Characterization Protocol

A thorough characterization is essential to confirm the identity and purity of synthesized "N-(4-amino-2-cyanophenyl)acetamide".

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV at 254 nm and 280 nm.

-

Expected Result: A single major peak indicating the purity of the compound.

2. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z: [M+H]⁺ = 176.08.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d₆.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the amine protons, the acetamide methyl protons, and the amide proton. The aromatic protons will show splitting patterns influenced by their substitution.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the cyano carbon, the amide carbonyl carbon, and the acetamide methyl carbon.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Expected Peaks (cm⁻¹): 3400-3200 (N-H stretching of amine and amide), 2230-2210 (C≡N stretching), 1660-1680 (C=O stretching of amide).

Synthesis of N-(4-amino-2-cyanophenyl)acetamide

A reliable synthetic route to "N-(4-amino-2-cyanophenyl)acetamide" can be proposed based on well-established organic transformations, starting from commercially available materials. The following two-step protocol is recommended:

Workflow for the Synthesis of N-(4-amino-2-cyanophenyl)acetamide

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis via Acetylation and Reduction

This protocol is based on the known reactivity of anilines and the selective reduction of nitro groups.

Step 1: Synthesis of N-(2-cyano-4-nitrophenyl)acetamide (CAS: 29289-18-7)

-

Materials: 4-Amino-2-cyano-benzonitrile, acetic anhydride, pyridine, dichloromethane (DCM).

-

Procedure: a. To a solution of 4-amino-2-cyanobenzonitrile (1.0 eq) in DCM at 0 °C, add pyridine (1.2 eq). b. Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, quench the reaction with water and separate the organic layer. f. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Recrystallize the crude product from ethanol to obtain N-(2-cyano-4-nitrophenyl)acetamide.

Step 2: Synthesis of N-(4-amino-2-cyanophenyl)acetamide

-

Materials: N-(2-cyano-4-nitrophenyl)acetamide, iron powder, ammonium chloride, ethanol, water.

-

Procedure: a. To a suspension of N-(2-cyano-4-nitrophenyl)acetamide (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (1.5 eq) and iron powder (3.0 eq). b. Heat the mixture to reflux and stir vigorously for 2-4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and filter through a pad of celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure to remove ethanol. f. Extract the aqueous residue with ethyl acetate (3 x). g. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. h. Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure "N-(4-amino-2-cyanophenyl)acetamide".

Application in Pharmaceutical Intermediate Synthesis

The strategic placement of the amino and cyano groups in "N-(4-amino-2-cyanophenyl)acetamide" makes it an excellent precursor for the synthesis of heterocyclic scaffolds, particularly quinazolines and benzimidazoles.

Application 1: Synthesis of 7-Acetamido-quinazoline Derivatives

The reaction of ortho-amino-benzonitriles with various one-carbon sources is a well-established method for constructing the quinazoline ring system.

Synthetic Pathway to 7-Acetamido-quinazoline

Sources

Application Notes and Protocols: Functional Group Transformations of the Acetamido Group in N-(4-amino-2-cyanophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-(4-amino-2-cyanophenyl)acetamide scaffold is a valuable building block in medicinal chemistry and drug development, incorporating three distinct functional groups: a primary aromatic amine, a nitrile, and a secondary acetamido group. The selective transformation of the acetamido group is a critical step in the synthesis of diverse molecular architectures, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the key functional group transformations of the acetamido moiety in this specific molecular context. We delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for hydrolysis to the corresponding aniline and reduction to the ethylamine derivative. Furthermore, we address the strategic use of protecting groups to achieve chemoselectivity, a crucial aspect when working with polyfunctional molecules.

Introduction: The Strategic Importance of the Acetamido Group

In the landscape of drug discovery, the acetamido group serves a dual purpose. It can act as a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions with biological targets. Alternatively, it can function as a versatile synthetic handle, allowing for late-stage diversification of a lead compound. The ability to selectively modify the acetamido group in a molecule like N-(4-amino-2-cyanophenyl)acetamide, without altering the primary amine or the nitrile, is paramount for efficient and successful drug development campaigns.

This document will explore two primary transformations of the acetamido group:

-

Hydrolysis: Conversion of the acetamido group to a primary amine, yielding 4-amino-2-cyanophenylamine.

-

Reduction: Conversion of the acetamido group to an ethylamine, yielding N-ethyl-4-amino-2-cyanophenylamine.

We will also discuss the crucial role of orthogonal protecting group strategies to navigate the challenges of chemoselectivity inherent in this trifunctional molecule.

Hydrolysis of the Acetamido Group: Unveiling the Parent Aniline

The hydrolysis of an amide to a carboxylic acid and an amine is a fundamental transformation in organic chemistry.[1] In the context of N-(4-amino-2-cyanophenyl)acetamide, this reaction cleaves the N-acetyl bond to reveal the parent diamine, a valuable intermediate for further functionalization. The primary challenge lies in achieving this transformation without hydrolyzing the adjacent nitrile group, which can also be susceptible to acidic or basic conditions.[2]

Mechanistic Considerations: Acid- and Base-Catalyzed Pathways

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3] This activation facilitates nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of a tetrahedral intermediate, which subsequently collapses to release acetic acid and the protonated aniline.[3][4]

Caption: Acid-catalyzed hydrolysis of the acetamido group.

Base-Catalyzed Hydrolysis:

In a basic medium, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide.[5] This forms a tetrahedral intermediate which then expels the amide anion. The amide anion is a poor leaving group, so this step is generally the rate-determining step. A final proton transfer from the newly formed carboxylic acid to the amide anion drives the reaction to completion.[6]

Caption: Base-catalyzed hydrolysis of the acetamido group.

Protocol for Selective Hydrolysis

Achieving selective hydrolysis of the acetamido group in the presence of a nitrile requires carefully controlled conditions to prevent the concomitant hydrolysis of the nitrile to a carboxylic acid or amide.[6] Milder acidic or basic conditions are generally preferred.

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reagent | Dilute HCl or H₂SO₄ | Dilute NaOH or KOH |

| Solvent | Water, Ethanol/Water | Water, Ethanol/Water |

| Temperature | 50-80 °C | 50-80 °C |

| Reaction Time | 4-12 hours | 6-18 hours |

| Selectivity Concern | Potential nitrile hydrolysis | Potential nitrile hydrolysis |

Protocol 2.2.1: Mild Acidic Hydrolysis

This protocol aims to achieve selective deacetylation under conditions that minimize nitrile hydrolysis.

Materials:

-

N-(4-amino-2-cyanophenyl)acetamide

-

1 M Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add N-(4-amino-2-cyanophenyl)acetamide (1 equivalent).

-

Add a 1:1 mixture of ethanol and 1 M HCl (10 mL per gram of starting material).

-

Heat the mixture to 60 °C with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reduction of the Acetamido Group: Accessing the Ethylamine Moiety

Reduction of the acetamido group to an ethylamine provides a route to novel analogs with altered basicity, lipophilicity, and conformational flexibility. The key challenge in this transformation is the selective reduction of the amide carbonyl in the presence of a nitrile, which is also susceptible to reduction by strong reducing agents like lithium aluminum hydride (LAH).[7]

Mechanistic Insights: Hydride Reduction

The reduction of amides with powerful hydride reagents like LAH proceeds via a two-step mechanism.[8] Initially, a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate. In the second step, the oxygen is eliminated as an aluminate salt, forming an iminium ion intermediate. A second hydride ion then attacks the iminium ion to yield the final amine product.

Caption: Reduction of the acetamido group with LiAlH₄.

Strategies for Selective Reduction

Given that LAH can reduce both amides and nitriles, achieving selectivity can be challenging.[9] Several strategies can be employed:

-

Use of Milder Reducing Agents: Borane-tetrahydrofuran complex (BH₃·THF) or other borane reagents can sometimes offer better selectivity for amide reduction over nitrile reduction, although this is highly substrate-dependent.[9]

-

Careful Control of Stoichiometry and Temperature: Using a limited amount of LAH at low temperatures can sometimes favor the reduction of the more reactive functional group.

-

Protecting Group Strategy: The most reliable method for ensuring selectivity is to protect the primary amino group before performing the reduction.

Protocol for Reduction with Prior Protection

This protocol involves the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the acetamido group.[10]

Protocol 3.3.1: Boc Protection of the Primary Amine

Materials:

-

N-(4-amino-2-cyanophenyl)acetamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve N-(4-amino-2-cyanophenyl)acetamide (1 equivalent) in DCM (10 mL per gram).

-

Add triethylamine (1.2 equivalents).

-

To this solution, add a solution of Boc₂O (1.1 equivalents) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected intermediate.

Protocol 3.3.2: Reduction of the Acetamido Group

Materials:

-

Boc-protected N-(4-amino-2-cyanophenyl)acetamide

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Ethyl acetate

-

Round-bottom flask with a dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a suspension of LAH (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the Boc-protected starting material in THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free diamine is desired.

Orthogonal Protecting Group Strategies: A Key to Chemoselectivity

The presence of multiple reactive sites in N-(4-amino-2-cyanophenyl)acetamide necessitates a well-thought-out protecting group strategy to achieve selective transformations.[11] An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions without affecting each other.[12]

Table 2: Orthogonal Protection Scheme

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Primary Amine | tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., TEA) | Acidic (e.g., TFA, HCl) |

| Acetamido Group | (as is) | N/A | Hydrolysis or Reduction |

This strategy allows for the protection of the more nucleophilic primary amine as a Boc-carbamate, which is stable to the basic conditions of some amide transformations and the hydride reagents used for reduction. The Boc group can then be selectively removed under acidic conditions to liberate the primary amine.

Conclusion

The functional group transformations of the acetamido group in N-(4-amino-2-cyanophenyl)acetamide offer a powerful platform for the synthesis of diverse chemical entities for drug discovery and development. A thorough understanding of the underlying reaction mechanisms, coupled with the strategic implementation of protecting groups, is essential for achieving the desired chemoselectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile building block. As with any chemical synthesis, optimization of reaction conditions for specific substrates and scales is highly recommended.

References

-

Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

-

ACS Publications. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

-

Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

Chem LibreTexts. Reduction of Amides & Nitriles. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

NIH National Library of Medicine. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-